molecular formula C18H18N4O B2966861 2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one CAS No. 129663-89-4

2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one

Cat. No.: B2966861
CAS No.: 129663-89-4
M. Wt: 306.369
InChI Key: VNYIGGMFXJBHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one” is a chemical compound. It is a derivative of quinazolinone, which is a class of organic compounds known for their diverse range of biological activities .

Scientific Research Applications

Antihistaminic Activity

2-(4-Phenylpiperazin-1-yl)quinazolin-4(3H)-one derivatives have been explored for their potential as H1-antihistaminic agents. Research indicates that specific derivatives within this class have shown promising H1-antihistaminic activity in vivo on guinea pigs, offering protection against histamine-induced bronchospasm. Notably, one compound emerged as particularly active, providing significant protection with negligible sedation compared to the reference standard chlorpheniramine maleate, suggesting its potential as a leading molecule for further development into a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2014).

Corrosion Inhibition

Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. The research demonstrated that these compounds provide significant corrosion inhibition efficiency, suggesting their potential application in the development of new corrosion inhibitor platforms (Chen et al., 2021).

Anticonvulsant and CNS Depressant Activities

Studies on novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazolin-4(3H)-one derivatives have shown anticonvulsant, sedative-hypnotic, and CNS depressant activities. These compounds were evaluated in various seizure models in mice and rats, with several demonstrating significant activity. This research suggests the therapeutic potential of these compounds for conditions requiring CNS depressant and anticonvulsant effects (Jatav et al., 2008).

Antibacterial Activity

Quinazolin-4(3H)-one derivatives have also been designed and synthesized with potential antibacterial properties. The in vitro evaluation against a variety of Gram-positive and Gram-negative bacteria revealed profound antimicrobial activity, highlighting their potential as antibacterial agents (Sharma et al., 2012).

Antiviral Activities

The exploration of 2,3-disubstituted quinazolin-4(3H)-ones for antiviral activity against a range of respiratory and biodefense viruses has yielded promising results. Certain compounds demonstrated significant inhibition of virus replication, particularly against avian influenza (H5N1) virus, offering a basis for the development of novel antiviral agents (Selvam et al., 2007).

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYIGGMFXJBHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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